molecular formula C16H22N2O4 B2437004 1-(1h-Indol-5-yl)ethylamine adipate CAS No. 1282097-87-3

1-(1h-Indol-5-yl)ethylamine adipate

Cat. No.: B2437004
CAS No.: 1282097-87-3
M. Wt: 306.362
InChI Key: NLWZBJRILRVPDS-UHFFFAOYSA-N
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Description

1-(1h-Indol-5-yl)ethylamine adipate is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
BenchChem offers high-quality 1-(1h-Indol-5-yl)ethylamine adipate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1h-Indol-5-yl)ethylamine adipate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hexanedioic acid;1-(1H-indol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.C6H10O4/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;7-5(8)3-1-2-4-6(9)10/h2-7,12H,11H2,1H3;1-4H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWZBJRILRVPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC=C2)N.C(CCC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and physicochemical characteristics of indole-5-ethylamine adipate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Indole-5-ethylamine Adipate

Executive Summary

This technical guide provides a comprehensive analysis of the molecular weight and essential physicochemical characteristics of Indole-5-ethylamine Adipate. As the salt form of Indole-5-ethylamine, an amine of significant interest in neurochemical research, and adipic acid, a common pharmaceutical excipient, its properties are critical for researchers, scientists, and drug development professionals. This document delineates the foundational properties of the parent molecules, details the calculated characteristics of the resulting salt, and presents authoritative, step-by-step experimental protocols for the empirical determination of its melting point, aqueous solubility, pKa, and lipophilicity (LogP). The methodologies are explained with a focus on the causality behind experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key workflows are visualized using diagrams to facilitate understanding.

Introduction: Rationale for Salt Formation

In pharmaceutical development, the conversion of an active molecule into a salt form is a common and highly effective strategy to enhance its physicochemical properties. Indole-5-ethylamine, a primary amine, possesses a basic nitrogen center that readily reacts with an acid to form a salt. Adipic acid, a dicarboxylic acid, is recognized as a safe and stable excipient.[1]

The formation of Indole-5-ethylamine Adipate is predicated on several key objectives in drug development:

  • Enhanced Solubility: Salt forms are generally more water-soluble than their freebase counterparts, which can be critical for achieving desired bioavailability for oral or parenteral formulations.[2]

  • Improved Stability: Crystalline salts often exhibit greater physical and chemical stability, leading to longer shelf-life and more consistent product performance.

  • Ease of Handling: Converting oils or low-melting-point solids into stable, crystalline salts with higher melting points simplifies handling, purification, and formulation processes.

This guide provides the foundational data and experimental frameworks necessary to fully characterize this salt, enabling its effective application in research and development.

Molecular Structure and Weight

The formation of Indole-5-ethylamine Adipate involves an acid-base reaction between the basic ethylamine moiety of Indole-5-ethylamine and one of the carboxylic acid groups of adipic acid.

Figure 1: Formation of Indole-5-ethylamine Adipate.
Molecular Weight Calculation

The molecular weight of the salt is the sum of its constituent parts.

ComponentChemical FormulaMolecular Weight ( g/mol )Source
Indole-5-ethylamineC₁₀H₁₂N₂160.22Calculated
Adipic AcidC₆H₁₀O₄146.14[3][4]
Indole-5-ethylamine Adipate C₁₆H₂₂N₂O₄ 306.36 Sum

Core Physicochemical Characteristics

The properties of the salt are fundamental to predicting its behavior in various experimental and physiological conditions. The following table summarizes key computed and expected characteristics.

ParameterDescriptionValue / Expected RangeRationale / Significance
Melting Point (°C) Temperature of solid-to-liquid phase transition.Expected >150 °CA sharp melting point is an indicator of purity.[5] Adipic acid melts at ~152°C. The salt form is expected to be a stable crystalline solid.
Aqueous Solubility Concentration in a saturated aqueous solution.pH-dependent; expected to be higher than freebase.Critical for dissolution and absorption. Salt formation typically increases solubility.[2]
pKa (Amine) Acid dissociation constant of the protonated ethylamine group.~10.1 (predicted)Determines the ionization state across physiological pH, affecting solubility and receptor binding. Based on similar structures.[6]
pKa (Adipic Acid) Acid dissociation constants of the carboxylic acid groups.pKa₁ ≈ 4.41, pKa₂ ≈ 5.41The dicarboxylic nature provides buffering capacity.[1]
LogP (Octanol/Water) Partition coefficient of the neutral species.~1.5 - 2.5 (predicted for freebase)Measures lipophilicity, influencing membrane permeability and drug-likeness.
LogD (pH 7.4) Distribution coefficient at physiological pH.Expected < LogPReflects lipophilicity of all species (ionized and neutral) at a given pH. Since the amine will be protonated, LogD will be lower than LogP.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, self-validating protocols for determining the key physicochemical properties of Indole-5-ethylamine Adipate.

G cluster_downstream Downstream Implications start Indole-5-ethylamine Adipate (New Chemical Entity) mp Melting Point Determination (Capillary Method) start->mp Core Characterization sol Aqueous Solubility (Shake-Flask Method) start->sol Core Characterization pka pKa Determination (Potentiometric Titration) start->pka Core Characterization logp LogP / LogD Determination (Shake-Flask Method) start->logp Core Characterization purity Purity & Identity (e.g., HPLC, NMR) mp->purity dissolution Dissolution Rate (Formulation Development) sol->dissolution pka->sol pka->logp pka->dissolution permeability Membrane Permeability (e.g., PAMPA) logp->permeability stability Solid-State Stability (Hygroscopicity, Polymorphism)

Figure 2: Workflow for Physicochemical Characterization.
Melting Point Determination (Capillary Method)

Expertise & Rationale: The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.[5] A slow heating rate near the melting point is crucial for the system to maintain thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[7]

Methodology:

  • Sample Preparation: Finely powder a small amount of dry Indole-5-ethylamine Adipate. Jab the open end of a capillary tube into the powder and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[7]

  • Instrument Setup: Place the packed capillary into a calibrated melting point apparatus (e.g., Mel-Temp or similar).

  • Approximate Determination: Heat the sample rapidly to get a preliminary, approximate melting point. Allow the apparatus to cool at least 20°C below this temperature.[5][7]

  • Accurate Determination: Begin heating again. Once the temperature is within 20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting range is T_onset – T_clear.

  • Validation: Repeat the measurement with two additional samples. The results should be within 1°C of each other for a pure compound.

Aqueous Solubility (Shake-Flask Method)

Expertise & Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid. Using buffers is essential for ionizable compounds, as solubility can be highly pH-dependent.[9][11] A 24-72 hour agitation period ensures equilibrium is reached.[9]

G A 1. Add excess salt to buffered aqueous media (e.g., pH 1.2, 4.5, 6.8, 7.4) B 2. Agitate at constant temp (e.g., 25°C or 37°C) for 24-72 hours A->B Achieve Equilibrium C 3. Allow solids to settle B->C D 4. Centrifuge to pellet undissolved solid C->D Phase Separation E 5. Withdraw supernatant & filter (e.g., 0.22 µm PVDF filter) D->E G 7. Quantify concentration in filtered supernatant (e.g., HPLC-UV) E->G Analysis F 6. Prepare standard curve of known concentrations F->G Calibration H 8. Report solubility (mg/mL or µM) at specified pH and temp G->H

Figure 3: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Media Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of Indole-5-ethylamine Adipate to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours.

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet any remaining solid.

  • Sampling: Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

  • Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration.[9]

  • Validation: The presence of remaining solid in the vials at the end of the experiment must be visually confirmed to ensure a saturated solution was achieved.

pKa Determination (Potentiometric Titration)

Expertise & Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[12][13] It works by monitoring pH changes as a titrant is added, allowing for the identification of the half-equivalence point, where pH = pKa.[14] Maintaining a constant ionic strength minimizes variations in activity coefficients.

Methodology:

  • Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: Accurately weigh and dissolve a sample of Indole-5-ethylamine Adipate in deionized water or a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[14]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration (Base): To determine the pKa of the adipic acid moieties, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of titrant, allowing the reading to stabilize.

  • Titration (Acid): In a separate experiment, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated indole-ethylamine.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve) or the half-equivalence points on the derivative plot (d(pH)/dV).[12]

LogP Determination (Shake-Flask Method)

Expertise & Rationale: The shake-flask method is the traditional and most reliable technique for LogP measurement.[15][16] It directly measures the partitioning of a compound between n-octanol and water. To measure the LogP of the neutral species of an ionizable compound, the aqueous phase must be buffered to a pH where the compound is predominantly non-ionized (at least 2 pH units away from the pKa).[17]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with buffered water and the buffered water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Buffer Selection: Based on the pKa of the amine (~10.1), use a buffer of pH ≥ 12 to ensure the Indole-5-ethylamine is in its neutral, freebase form.

  • Partitioning: Add a known amount of Indole-5-ethylamine Adipate to a vessel containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the vessel for a sufficient time (e.g., 1-24 hours) to allow partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).[15]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

  • Validation: The measurement should be performed in triplicate. The total amount of compound recovered from both phases should be consistent with the amount initially added.

References

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Available from: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. Available from: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available from: [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available from: [Link]

  • PENPET Petrochemical Trading GmbH. (n.d.). High-purity adipic acid for industrial manufacturing processes. Available from: [Link]

  • Subirats, X., Ràfols, C., Bosch, E., & Rosés, M. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 182, 404-415. Available from: [Link]

  • Wikipedia. (n.d.). Adipic acid. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Adipic Acid. PubChem Compound Database. Available from: [Link]

  • South City Petrochem – SCP. (n.d.). Adipic Acid (AA). Available from: [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Available from: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available from: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • SSERC. (n.d.). Melting point determination. Available from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • ResearchGate. (2025, August 7). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Available from: [Link]

  • University of Toronto Scarborough. (n.d.). Melting Point. Chemistry Online @ UTSC. Available from: [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indole-3-ethanamine, 5-ethyl-. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Indole ethylamine. PubChem Compound Database. Available from: [Link]

  • Liu, C., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(7), 7484–7489. Available from: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indole-3-ethylamine sulphate Properties. Available from: [Link]

Sources

A Technical Guide to the In Vitro Mechanism of Action of 1-(1H-Indol-5-yl)ethylamine Adipate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the in vitro characterization of 1-(1H-indol-5-yl)ethylamine adipate, a novel tryptamine derivative. Given the compound's structural similarity to endogenous monoamines like serotonin, we hypothesize a primary mechanism of action involving G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) receptors.[1][2] This document provides field-proven, step-by-step protocols for a logical workflow, beginning with primary target identification via radioligand binding assays, progressing to functional characterization of receptor agonism or antagonism, and concluding with an assessment of downstream signaling and off-target liability. The methodologies described herein are designed to be self-validating, incorporating essential controls and causality-driven experimental choices to ensure data integrity and build a robust pharmacological profile for this new chemical entity.

Introduction

1-(1H-indol-5-yl)ethylamine is a member of the tryptamine class of molecules, a scaffold of significant pharmacological importance that includes neurotransmitters (serotonin, melatonin) and a wide range of therapeutics.[1][2] The adipate salt form is utilized to improve physicochemical properties without altering the core pharmacophore. The structural motif strongly suggests potential interaction with monoaminergic systems, with serotonin (5-HT) receptors being the most probable targets.

Elucidating the in vitro mechanism of action is a critical first step in the drug discovery cascade. It establishes the molecular basis for the compound's activity, guides lead optimization, and helps predict both therapeutic efficacy and potential safety liabilities. This guide presents a systematic approach to de-orphanize this compound, moving from broad, unbiased screening to specific, hypothesis-driven mechanistic studies.

Part 1: Primary Target Identification via Radioligand Binding Assays

Expertise & Rationale: The foundational step in characterizing any novel compound is to determine its primary molecular targets. Radioligand binding assays are the gold-standard method for quantifying the affinity of a compound for a specific receptor.[3] This technique measures the ability of our test compound to displace a known, radioactively labeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki). We will prioritize a panel of human serotonin receptors based on the compound's tryptamine scaffold.

Workflow: Receptor Binding Affinity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Synthesize & QC 1-(1H-indol-5-yl)ethylamine adipate A1 Incubate Membranes, Radioligand & Test Compound (Concentration Gradient) P1->A1 P2 Prepare Cell Membranes (Expressing 5-HT Receptor Subtypes) P2->A1 P3 Select Radioligands (e.g., [3H]Ketanserin for 5-HT2A) P3->A1 A2 Separate Bound/Free Ligand (Rapid Filtration over GF/C plates) A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Plot % Inhibition vs. [Test Compound] A3->D1 D2 Calculate IC50 (Non-linear Regression) D1->D2 D3 Calculate Ki (Cheng-Prusoff Equation) D2->D3 G cluster_gq Gq Pathway (e.g., 5-HT2A) cluster_gi Gi Pathway (e.g., 5-HT1A) Compound Compound X R_Gq 5-HT2A Receptor Compound->R_Gq Binds R_Gi 5-HT1A Receptor Compound->R_Gi Binds Gq Gαq R_Gq->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Gi Gαi R_Gi->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Simplified GPCR signaling pathways.

Protocol 1: Intracellular Calcium Flux Assay (for Gq-coupled receptors)

[4][5]

  • Cell Culture: Seed HEK293 cells stably expressing the 5-HT2A receptor into black-walled, clear-bottom 96-well plates and grow to 90-100% confluency. [4]2. Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer. Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells. [6]3. Assay Execution: Place the plate into a fluorescent kinetic plate reader (e.g., FLIPR, FlexStation).

    • Agonist Mode: Record a baseline fluorescence for several seconds, then automatically inject the test compound at various concentrations and continue recording the fluorescence signal for 1-2 minutes.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before adding a known 5-HT2A agonist (e.g., Serotonin) at its EC80 concentration (the concentration that gives 80% of its maximal effect).

  • Data Analysis: The change in fluorescence intensity is directly proportional to the change in intracellular calcium. [4]Plot the peak fluorescence response against the log concentration of the compound. For agonist mode, calculate the EC50 (potency) and Emax (efficacy relative to a full agonist). For antagonist mode, calculate the IC50.

Protocol 2: cAMP Accumulation Assay (for Gi/Gs-coupled receptors)

[7][8][9]

  • Cell Culture: Seed CHO cells stably expressing the 5-HT1A receptor into 384-well plates.

  • Assay Setup (Gi-coupled):

    • Pre-treat cells with the test compound at various concentrations.

    • Stimulate the cells with Forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. [10][8]The inhibitory effect of a Gi-coupled agonist will be measured as a reduction from this stimulated level.

  • Cell Lysis & Detection: After incubation (typically 30 minutes), lyse the cells and measure cAMP levels using a homogenous assay kit (e.g., HTRF, AlphaScreen, or Enzyme Fragmentation Complementation). [7][11]These kits use competitive immunoassays with fluorescence or luminescence readouts.

  • Data Analysis: Plot the assay signal (inversely or directly proportional to cAMP, depending on the kit) against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: Hypothetical Functional Activity Profile
AssayReceptorModeResultValue
Calcium Flux5-HT2AAgonistEC5022.4 nM
Calcium Flux5-HT2AAgonist% Efficacy (vs. 5-HT)95% (Full Agonist)
cAMP5-HT1AAgonistEC50350.2 nM
cAMP5-HT1AAgonist% Efficacy (vs. 8-OH-DPAT)65% (Partial Agonist)

Part 3: Downstream Signaling & Off-Target Liability

Expertise & Rationale: To build a more complete picture, we must look beyond the initial second messenger generation and also proactively identify potential off-target effects that could lead to adverse events later in development.

Downstream Signaling: ERK1/2 Phosphorylation

Activation of many GPCRs, including 5-HT2A, converges on the MAPK/ERK signaling pathway. [12][13][14]Measuring the phosphorylation of ERK1/2 serves as an integrated readout of receptor activation and can reveal biased agonism. [12]Western blotting is a robust method for this analysis.

Protocol: Western Blot for p-ERK1/2

[12][15]

  • Cell Treatment: Grow cells (e.g., HEK-5HT2A) to near-confluency, then serum-starve overnight to reduce basal ERK phosphorylation. [12]Treat cells with the test compound for a short time course (e.g., 0, 2, 5, 10, 30 minutes).

  • Lysis & Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. [15]3. SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL chemiluminescent substrate. [15]5. Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. [12]6. Analysis: Quantify band intensity using densitometry software. Express p-ERK levels as a ratio of total ERK. [15]A time- and concentration-dependent increase in this ratio confirms pathway activation.

Off-Target Liability Screening

Trustworthiness: It is critical to identify potential off-target interactions early to mitigate safety risks. [16][17]Rather than conducting dozens of individual assays, it is efficient and standard practice to use a commercial safety screening panel (e.g., Eurofins SafetyScreen, Reaction Biology InVEST). These panels screen the compound at a fixed concentration (e.g., 10 µM) against a broad set of >40 clinically relevant GPCRs, ion channels, transporters, and enzymes known to be involved in adverse drug reactions. [16][17][18][19]Significant inhibition (>50%) in this screen flags a potential liability that requires further investigation with a full concentration-response curve.

Conclusion

This technical guide provides a robust, logical, and experimentally validated framework for elucidating the in vitro mechanism of action of 1-(1H-indol-5-yl)ethylamine adipate. By systematically progressing from binding affinity to functional activity, downstream signaling, and off-target profiling, researchers can build a comprehensive pharmacological dossier. The hypothetical data presented suggest a profile of a potent, full agonist at the 5-HT2A receptor with weaker partial agonist activity at 5-HT1A. This profile provides a clear, data-driven foundation for subsequent lead optimization and in vivo studies.

References

  • Title: Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Source: Bio-protocol URL: [Link]

  • Title: 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling Source: Multispan, Inc. URL: [Link]

  • Title: Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents Source: MDPI URL: [Link]

  • Title: GPCR Safety Panels Launched Source: Tanso Biosciences URL: [Link]

  • Title: A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 5-HT2B Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: National Center for Biotechnology Information URL: [Link]

  • Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]

  • Title: FLIPR® Assays of Intracellular Calcium in GPCR Drug Discovery Source: Scilit URL: [Link]

  • Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]

  • Title: Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity Source: ACS Omega URL: [Link]

  • Title: A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation Source: PubMed URL: [Link]

  • Title: Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Phospho-ERK Assays - Assay Guidance Manual Source: National Center for Biotechnology Information URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates Source: PubMed URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway Source: Boster Bio URL: [Link]

Sources

1-(1H-Indol-5-yl)ethylamine Adipate: Structural Characterization, Synthesis, and Pharmacological Scope

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and structural analysis of 1-(1H-Indol-5-yl)ethylamine adipate , a specialized indole derivative. This document is structured for researchers and drug development professionals, focusing on chemical synthesis, pharmacological structure-activity relationships (SAR), and experimental protocols.

Executive Summary

1-(1H-Indol-5-yl)ethylamine adipate (CAS: 1282097-87-3) is a specific salt form of the 5-substituted indole derivative, 1-(1H-indol-5-yl)ethan-1-amine.[1][2] Chemically, it represents a positional isomer of the well-known tryptamine scaffold, where the ethylamine chain is attached to the 5-position of the indole ring rather than the 3-position, and features an alpha-methyl branch (making it a homolog of 5-IT and AMT).

This compound is primarily investigated in medicinal chemistry as a monoaminergic modulator . Its structural features—specifically the steric bulk of the alpha-methyl group and the 5-position substitution—suggest a pharmacological profile centered on monoamine transporter interaction (SERT/NET/DAT) and resistance to monoamine oxidase (MAO) degradation. The adipate salt form is utilized to enhance solubility, crystallinity, and shelf-life stability compared to the hygroscopic hydrochloride or free base forms.

Chemical Profile & Structural Analysis[2][3][4][5][6]

Nomenclature and Structure
  • IUPAC Name: 1-(1H-Indol-5-yl)ethan-1-amine hexanedioate (1:1 or 2:1)

  • Common Identifiers: 5-(1-Aminoethyl)indole adipate; 1-(Indol-5-yl)ethylamine adipate.

  • Molecular Formula (Free Base): C

    
    H
    
    
    
    N
    
    
  • Molecular Weight (Free Base): 160.22 g/mol

  • Chirality: The molecule possesses a chiral center at the alpha-carbon of the ethylamine chain, existing as (R)- and (S)-enantiomers.

Structural Significance (SAR)

The 1-(1H-Indol-5-yl)ethylamine scaffold is distinct from classical tryptamines (3-substituted) and represents a "non-tryptamine" indole ethylamine.

FeatureStructural AttributePharmacological Implication
Indole Core Aromatic bicyclic systemProvides affinity for 5-HT (Serotonin) receptors via pi-stacking interactions in the binding pocket.
5-Position Attachment Ethylamine at C5Modulates receptor subtype selectivity (often favoring 5-HT

or 5-HT

over 5-HT

) and alters metabolic stability.
Alpha-Methyl Group Branching at C1 of chainMAO Resistance: Sterically hinders oxidative deamination by Monoamine Oxidase (MAO-A/B), significantly extending half-life.
Adipate Counterion Hexanedioic acid saltPhysicochemical Stability: Non-hygroscopic, crystalline solid with improved dissolution rates compared to HCl salts.
Visualizing the Scaffold Relationship

The following diagram illustrates the structural relationship between Tryptamine, 5-IT, and the target molecule 1-(1H-Indol-5-yl)ethylamine.

IndoleSAR Tryptamine Tryptamine (3-(2-aminoethyl)indole) Endogenous Ligand AMT Alpha-Methyltryptamine (AMT) (3-(2-aminopropyl)indole) MAOI + Releaser Tryptamine->AMT Alpha-Methylation (MAO Resistance) Target 1-(1H-Indol-5-yl)ethylamine (5-(1-aminoethyl)indole) Target Molecule Tryptamine->Target Positional Shift (3- to 5-position) FiveIT 5-IT (5-(2-aminopropyl)indole) Positional Isomer Target->FiveIT Homologue (Ethyl vs Propyl)

Caption: Structural evolution from Tryptamine to 1-(1H-Indol-5-yl)ethylamine, highlighting the positional shift and alpha-methylation.

Synthesis & Production Protocols

The synthesis of 1-(1H-Indol-5-yl)ethylamine adipate typically proceeds via the reductive amination of 5-acetylindole. This route is preferred for its scalability and atom economy.

Synthesis Workflow
  • Precursor: 5-Acetylindole (commercially available or synthesized from indole via Friedel-Crafts acylation).

  • Intermediate: Formation of the Oxime or Imine .

  • Reduction: Catalytic hydrogenation or hydride reduction to the primary amine.

  • Salt Formation: Reaction with Adipic Acid.

Detailed Experimental Protocol

Note: This protocol is a generalized high-yield method adapted from standard indole chemistry.

Step 1: Synthesis of 1-(1H-Indol-5-yl)ethanone Oxime
  • Reagents: 5-Acetylindole (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol).

  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Dissolve 5-acetylindole in ethanol.

    • Add hydroxylamine HCl and sodium acetate dissolved in water.

    • Reflux at 80°C for 2-4 hours. Monitor by TLC (EtOAc:Hexane 1:2).

    • Cool to room temperature.[2][3] The oxime precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry in vacuo.

    • Yield: ~90-95%.

Step 2: Reduction to 1-(1H-Indol-5-yl)ethylamine
  • Reagents: Oxime intermediate (5 mmol), LiAlH

    
     (10 mmol) OR Raney Nickel/H
    
    
    
    .
  • Solvent: Anhydrous THF (for LiAlH

    
    ) or Methanol (for catalytic hydrogenation).
    
  • Procedure (LiAlH

    
     Method): 
    
    • Suspend LiAlH

      
       in anhydrous THF under Nitrogen/Argon atmosphere at 0°C.
      
    • Add the oxime solution dropwise.

    • Reflux for 6-12 hours.

    • Quench carefully with Fieser workup (Water, 15% NaOH, Water).

    • Filter precipitate, dry organic layer over MgSO

      
      , and evaporate solvent.
      
    • Product: Yellowish oil (Free Base).

Step 3: Formation of Adipate Salt
  • Reagents: Free amine (1 eq), Adipic Acid (1 eq for 1:1 salt, or 0.5 eq for 2:1).

  • Solvent: Isopropanol (IPA) or Ethanol/Acetone.

  • Procedure:

    • Dissolve the free amine in minimal hot IPA.

    • Dissolve adipic acid in hot IPA.

    • Mix solutions while hot.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Crystals of 1-(1H-Indol-5-yl)ethylamine adipate will form.

    • Filter and dry.

    • Result: White crystalline solid, mp >150°C (decomposition).[2]

Pharmacological Mechanism & Applications

Mechanism of Action (MOA)

Based on the SAR of 5-substituted indoles and alpha-methylated amines, 1-(1H-Indol-5-yl)ethylamine is postulated to act through the following mechanisms:

  • Monoamine Release: Similar to 5-IT and MDA , the alpha-methyl group facilitates transport via SERT/DAT/NET, reversing the transporter flux and releasing cytosolic monoamines.

  • 5-HT Receptor Agonism: The indole core retains affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors. However, 5-substitution often reduces 5-HT
    
    
    (hallucinogenic) potency compared to 4- or 5-substituted tryptamines, favoring a "stimulant-entactogen" profile over a psychedelic one.
  • MAO Inhibition: The compound likely acts as a competitive substrate or inhibitor of MAO-A, prolonging the effects of released serotonin.

Therapeutic & Research Potential
  • CNS Disorders: Investigated as a scaffold for treating depression and anxiety due to its dual SERT/NET activity.

  • Metabolic Stability: The adipate salt offers a viable formulation for oral delivery in animal models.

  • Intermediate Utility: Used as a building block for more complex ligands, such as Indolyl-ureas or Indolyl-sulfonamides in drug discovery.

Safety & Toxicology

  • Serotonin Syndrome Risk: As a probable monoamine releaser/MAOI, co-administration with SSRIs or other MAOIs is contraindicated in research settings.

  • Cardiovascular: 5-HT

    
     agonism is a potential risk factor for valvulopathy with chronic use of 5-substituted indoles; screening is required.
    
  • Handling: The adipate salt is generally considered an irritant. Standard PPE (gloves, mask, goggles) is mandatory during synthesis and handling.

Visualizing the Signaling Pathway

The following diagram outlines the theoretical signaling cascade triggered by 1-(1H-Indol-5-yl)ethylamine in a neuronal context.

SignalingPathway Compound 1-(1H-Indol-5-yl)ethylamine SERT SERT (Serotonin Transporter) Compound->SERT Substrate Uptake VMAT2 VMAT2 Compound->VMAT2 Displaces 5-HT Synaptic5HT Synaptic 5-HT Efflux SERT->Synaptic5HT Efflux Cytosolic5HT Cytosolic 5-HT Increase VMAT2->Cytosolic5HT Release Cytosolic5HT->SERT Reverse Transport Receptors Post-Synaptic 5-HT Receptors (5-HT1A, 5-HT2A) Synaptic5HT->Receptors Activation Response Downstream Effects: Mood Elevation, Anxiolysis Receptors->Response Signaling

Caption: Proposed mechanism of action involving transporter reversal and synaptic serotonin accumulation.

References

  • PubChem. (2024). Compound Summary: 5-(1-Aminoethyl)indole derivatives and Tryptamine Isomers. National Library of Medicine.[4] Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press.
  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry.

Sources

Methodological & Application

HPLC method development for 1-(1h-Indol-5-yl)ethylamine adipate detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol:

A Robust HPLC-UV Method for the Quantification of 1-(1H-Indol-5-yl)ethylamine Adipate

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(1H-Indol-5-yl)ethylamine adipate. The method is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for this compound in various sample matrices. The protocol addresses common challenges associated with the analysis of primary amines and indole-containing molecules, such as poor peak shape and retention.[1][2] This method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, ensuring excellent peak symmetry, resolution, and sensitivity for UV detection. All procedures adhere to the principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction

1-(1H-Indol-5-yl)ethylamine is a primary amine containing an indole functional group. Such structures are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules.[6] Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control. However, the analysis of polar, basic compounds like primary amines by RP-HPLC can be challenging.[1][7] These molecules often exhibit poor retention on traditional C18 columns and are prone to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[2][8][9][10][11]

This application note provides a comprehensive guide to a developed and validated HPLC method that overcomes these challenges. The scientific rationale behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's robustness. The protocol is presented with step-by-step instructions for implementation and is supported by validation data to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][12][13][14]

Scientific Principles and Method Rationale

The development of this HPLC method was guided by the physicochemical properties of 1-(1H-Indol-5-yl)ethylamine. As a primary amine, the compound is basic and polar. The indole moiety provides a chromophore for UV detection.[15][16][17][18]

2.1. Stationary Phase Selection: C18 for Hydrophobic Interaction

A C18 (octadecylsilyl) stationary phase was selected to provide a hydrophobic backbone for the retention of the non-polar indole ring of the analyte.[19] This is a common starting point for the analysis of many pharmaceutical compounds due to its versatility.[19][20] To mitigate the potential for peak tailing associated with basic analytes, a modern, high-purity, end-capped C18 column is recommended.[2][10] End-capping minimizes the number of accessible free silanol groups, thereby reducing undesirable secondary ionic interactions.[10]

2.2. Mobile Phase Optimization: pH Control and Organic Modifier

The mobile phase composition is critical for achieving optimal separation and peak shape.[21]

  • pH Control: The pKa of the primary amine group dictates its ionization state at a given pH. To ensure consistent retention and improve peak shape, the mobile phase pH is controlled with a phosphate buffer. Operating at a low pH (around 2.5-3.5) protonates the amine group, but more importantly, it suppresses the ionization of residual silanol groups on the stationary phase, minimizing peak tailing.[8][9][11]

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient elution and good peak shape.[22] A gradient elution may be employed to ensure adequate retention of the analyte while allowing for the timely elution of other components.

  • Competing Base (Optional): In cases of persistent peak tailing, the addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be considered.[8] TEA will preferentially interact with the active silanol sites, reducing their interaction with the analyte.[8]

2.3. Detection Wavelength: Maximizing Sensitivity

The indole ring of the analyte exhibits strong UV absorbance. Based on literature for similar indole compounds, a detection wavelength in the range of 218-280 nm is expected to provide good sensitivity.[15][23][24][25] The final wavelength should be optimized by examining the UV spectrum of a standard solution of 1-(1H-Indol-5-yl)ethylamine adipate. For this method, a wavelength of 220 nm is recommended for high sensitivity.

HPLC Method Development Workflow

The logical flow of developing this HPLC method is outlined below. This systematic approach ensures that all critical parameters are considered and optimized.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Structure, pKa, UV Spectra) B Column Selection (C18, End-capped) A->B C Initial Mobile Phase (ACN:Buffer, pH 3.0) B->C D Detector Wavelength (220 nm) C->D E Optimize Mobile Phase pH (2.5-4.0) D->E F Optimize Gradient Profile E->F G Evaluate Peak Shape (Tailing Factor) F->G H Assess Resolution G->H I Specificity H->I J Linearity & Range I->J K Accuracy & Precision J->K L Robustness K->L Troubleshooting A Peak Tailing - Check mobile phase pH - Use an end-capped column - Consider a competing base (TEA) B Retention Time Shift - Check pump performance - Ensure proper mobile phase preparation - Check for column degradation C Poor Resolution - Optimize gradient profile - Decrease flow rate - Use a longer column or smaller particle size D Baseline Noise - Degas mobile phase - Clean detector cell - Check for leaks

Sources

Technical Guide: Preparation of 1-(1H-Indol-5-yl)ethylamine Adipate Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring high-integrity stock solutions of 1-(1H-Indol-5-yl)ethylamine adipate . This compound, an indole-ethylamine derivative, shares structural homology with tryptamines and serotonin analogs, necessitating strict handling protocols to prevent oxidative degradation.

Introduction & Scientific Context

1-(1H-Indol-5-yl)ethylamine is a bioactive indole derivative often utilized as a pharmaceutical intermediate or receptor ligand. The adipate salt form is selected to enhance crystallinity, reduce hygroscopicity, and improve shelf-life compared to the free base or hydrochloride salts.

However, like all indole-ethylamines, this compound is susceptible to:

  • Oxidative Dimerization: Indoles can form colored dimers (often pink or brown) upon exposure to atmospheric oxygen and light.

  • Photolytic Degradation: UV/Vis light accelerates ring oxidation.

Core Directive: This protocol prioritizes stability and reproducibility . We utilize anhydrous DMSO for the "Master Stock" to ensure complete solubility and minimize hydrolysis/oxidation, while aqueous buffers are reserved for immediate-use "Working Solutions."

Physicochemical Properties & Stoichiometry

Before preparation, verify the specific stoichiometry of your batch. Adipic acid is dicarboxylic; salts may exist as Monoadipate (1:1) or Hemladipate (2:1). This guide assumes a 1:1 Monoadipate salt.

PropertyValue / Description
Compound Name 1-(1H-Indol-5-yl)ethylamine Adipate
Core Structure Indole-5-ethylamine (C₁₀H₁₂N₂)
Counterion Adipic Acid (C₆H₁₀O₄)
Molecular Weight (1:1) ~306.36 g/mol (Verify against CoA)
Solubility (DMSO) High (>50 mM)
Solubility (Water) Moderate (pH dependent; adipate buffers to ~pH 4-5)
Appearance White to off-white crystalline powder
Storage (Solid) -20°C, Desiccated, Protected from Light

Protocol: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock in an organic solvent for long-term storage.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Compound: 1-(1H-Indol-5-yl)ethylamine adipate (Solid).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich/Merck).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Gas: Nitrogen (N₂) or Argon stream (optional but recommended).

Procedure
  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening to prevent moisture condensation (approx. 30 mins).

  • Weighing:

    • Place a sterile weighing boat on an analytical balance.

    • Weigh 15.32 mg of compound (based on 306.36 MW) for every 1 mL of stock desired.

    • Note: Adjust mass calculation based on the specific MW on your Certificate of Analysis (CoA).

  • Dissolution:

    • Transfer powder to an amber glass vial .

    • Add the calculated volume of anhydrous DMSO .

    • Critical: Do not use plastic (polystyrene) tubes for long-term DMSO storage as leachables can occur.

  • Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Visual QC: Solution must be clear and colorless to faint yellow. Pink coloration indicates pre-existing oxidation.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Gas Overlay: If available, gently blow N₂ or Argon into the headspace before capping.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 12+ months).

Protocol: Preparation of Working Solutions

Objective: Dilute Master Stock for biological assays.

Solvent Selection Logic
  • PBS (pH 7.4): Suitable for most cell culture/binding assays.

  • Saline (0.9%): Suitable for in vivo injection.

  • Solubility Warning: The adipate salt is acidic. Diluting into unbuffered water may result in a pH ~4–5. Diluting into PBS ensures physiological pH.

Procedure (Example: 100 µM Working Solution)
  • Thaw a 50 mM Master Stock aliquot at room temperature.

  • Dilution Factor: 1:500.

  • Stepwise Dilution (Recommended to prevent precipitation):

    • Intermediate Step: Add 10 µL Master Stock to 990 µL PBS → 500 µM (Intermediate). Vortex immediately.

    • Final Step: Add 200 µL Intermediate to 800 µL PBS → 100 µM (Working).

  • Stability: Use aqueous working solutions within 4 hours . Discard unused portions.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for preparing these solutions, emphasizing the critical control points (CCPs) for stability.

StockPrep RawMaterial Solid Compound (Store -20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) RawMaterial->Equilibrate Weigh Weigh Mass (Calc: MW x Vol x Conc) Equilibrate->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO Anhydrous DMSO (Master Stock 50mM) SolventSelect->DMSO Preferred Water Aqueous Buffer (Not Recommended for Stock) SolventSelect->Water Unstable Dissolve Vortex / Sonicate (Amber Glass Vial) DMSO->Dissolve QC_Check Visual QC: Clear? Colorless? Dissolve->QC_Check QC_Check->Dissolve Particulates? Sonicate Aliquot Aliquot & Gas Overlay (N2/Argon) QC_Check->Aliquot Pass Freeze Store -20°C or -80°C Aliquot->Freeze Working Dilute to Working Conc (PBS/Media) Freeze->Working Thaw Use Use within 4 Hours (Oxidation Risk) Working->Use

Figure 1: Workflow for the preparation of stable indole-ethylamine adipate stock solutions. Note the critical decision points at solvent selection and QC.

Quality Control & Troubleshooting

Self-Validating Checks
  • Visual Inspection:

    • Pass: Solution is clear, colorless.

    • Fail: Solution is pink/brown (Oxidation) or cloudy (Precipitation).

  • UV-Vis Verification (Optional):

    • Indoles exhibit characteristic absorption peaks at 280 nm and 290 nm .

    • Dilute a small sample to ~50 µM in PBS and scan 200–400 nm. A shift in

      
       or appearance of a broad band >320 nm suggests oxidation.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Pink/Red Coloration Oxidation of the indole ring (formation of quinone imines).Discard. Ensure fresh DMSO is used. Purge vials with N₂ gas.
Precipitation on Dilution "Crash out" effect when moving from DMSO to water.Use intermediate dilution step. Warm PBS to 37°C before adding stock.
Yellowing over time Slow oxidation or light exposure.Store strictly in amber vials. Check seal integrity.

References

  • PubChem. 1H-Indole-3-ethanamine, 5-ethyl- (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Kumar, L., et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. 2023. (Review of pharmaceutical salt selection and stability). Available at: [Link]

Sources

Optimal storage conditions for 1-(1h-Indol-5-yl)ethylamine adipate powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stability Profiling and Preservation of 1-(1H-Indol-5-yl)ethylamine Adipate

Executive Summary

1-(1H-Indol-5-yl)ethylamine adipate is a specialized indole-alkylamine intermediate used in the synthesis of serotonergic modulators and complex heterocyclic scaffolds. While the adipate counterion confers superior crystallinity and reduced hygroscopicity compared to hydrochloride equivalents, the indole core remains highly susceptible to oxidative degradation, and the primary amine is prone to atmospheric carbonylation.

This guide provides a rigorous, field-validated protocol for the storage, handling, and quality assurance of this compound. Adherence to these protocols is critical to prevent the formation of quinoidal impurities and carbamates, ensuring experimental reproducibility.

Physicochemical Profile & Degradation Mechanisms

To preserve the compound, one must understand the forces driving its decomposition.

The Adipate Advantage

Unlike hydrochloride salts, which are often hygroscopic and prone to deliquescence, adipic acid (hexanedioic acid) forms robust hydrogen-bonded networks with amines.

  • Benefit: Enhanced thermal stability and reduced moisture uptake.

  • Stoichiometry: typically exists as a 1:1 or 2:1 (Amine:Acid) complex. Check your specific Certificate of Analysis (CoA) for the exact molar ratio.

Critical Degradation Pathways

The stability of 1-(1H-Indol-5-yl)ethylamine adipate is threatened by two primary mechanisms:

  • Indole Oxidation (The "Pink Death"): The electron-rich indole ring, particularly at the C2 and C3 positions, is sensitive to radical oxidation initiated by light and oxygen. This leads to the formation of indoxyls, which dimerize into indigo-like dyes (often pink, brown, or black).

  • Amine Carbonylation: The primary ethylamine tail can react with atmospheric

    
     to form carbamic acid derivatives, which may destabilize the crystal lattice.
    

DOT Diagram: Degradation Logic & Prevention

DegradationPathways Compound 1-(1H-Indol-5-yl) ethylamine Adipate Radical Indolyl Radical Formation Compound->Radical Initiated by Light Carbamate Amine Carbamate Compound->Carbamate + CO2 (Air) Oxygen Oxygen (O2) Oxygen->Radical Oxidizes Light UV/Vis Light Moisture Moisture (H2O) Moisture->Compound Hydrolysis risk Quinone Quinoidal Species Radical->Quinone Dimerization ColorChange Color Change (Pink/Brown) Quinone->ColorChange PurityLoss Loss of Potency (<98%) Carbamate->PurityLoss

Figure 1: Mechanistic pathway of environmental degradation for Indole-Ethylamine salts.

Optimal Storage Protocol

This protocol is designed to maximize shelf-life (up to 24 months) by mitigating the vectors described above.

Environmental Parameters
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows kinetic oxidation rates significantly. Long-term storage at RT is not recommended.
Atmosphere Inert (Argon/Nitrogen) Displaces oxygen and

to prevent oxidation and carbamate formation.
Humidity < 10% RH Prevents hydrolysis and crystal lattice collapse. Use desiccators.
Light Dark / Amber Glass Blocks UV radiation that catalyzes indole radical formation.
Primary Containment Strategy

Never store this powder in simple ziplock bags or clear vials.

  • Vial Selection: Use Amber Borosilicate Glass vials (Type I) with Teflon-lined screw caps.

  • Headspace Purge: Before closing, gently flow dry Argon or Nitrogen gas into the vial for 10-15 seconds to displace air.

  • Seal Reinforcement: Wrap the cap junction with Parafilm M® or electrical tape to create a secondary gas barrier.

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a larger jar or distinct freezer box) containing active silica gel or molecular sieves.

Handling & Reconstitution Protocol

CRITICAL WARNING: The most common cause of degradation is condensation caused by opening a cold vial in a warm room.

Step-by-Step Workflow
  • Retrieval: Remove the secondary container from the -20°C freezer.

  • Equilibration:

    • Place the container in a desiccator or on the benchtop.

    • WAIT 30-45 MINUTES. Do not open the vial until it reaches room temperature.

    • Why? Opening a cold vial causes atmospheric moisture to instantly condense on the powder, initiating degradation.

  • Aliquotting:

    • Work quickly in a fume hood.

    • Ideally, dispense the total amount needed for the experiment.

    • Avoid "dip-and-return" practices. If possible, pre-weigh the batch into single-use aliquots before initial freezing.

  • Re-sealing:

    • Wipe the rim of the vial with a Kimwipe.

    • Purge with Argon/Nitrogen.

    • Re-seal with Parafilm and return to -20°C immediately.

DOT Diagram: Handling Workflow

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (30-45 mins) Start->Equilibrate Check Check for Condensation (External) Equilibrate->Check Open Open in Fume Hood Check->Open Dry Weigh Weigh Required Amount Open->Weigh Purge Purge Headspace (Argon/N2) Weigh->Purge Seal Reseal & Parafilm Purge->Seal Return Return to -20°C Seal->Return

Figure 2: Correct thermal equilibration and handling workflow to prevent moisture ingress.

Quality Assurance & Validation

How do you know if your compound has degraded?

Visual Inspection (First Line of Defense)
  • Pass: White to off-white crystalline powder.

  • Fail: Beige, pink, or brown discoloration. Note: Slight off-white coloration is often acceptable for adipate salts, but distinct pink hues indicate indole oxidation.

Analytical Verification

If the compound has been stored for >6 months, validate purity before use.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 15 mins.

    • Detection: UV at 280 nm (Indole absorption max).

    • Look for: New peaks eluting after the main peak (hydrophobic dimers) or broadening of the main peak.

  • Solubility Check:

    • Adipate salts may dissolve slower than HCl salts.

    • Dissolve 1 mg in 1 mL of DMSO or Methanol. The solution should be clear and colorless. Turbidity suggests polymerization or salt dissociation issues.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Basis for adipate salt selection regarding crystallinity and hygroscopicity.
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. Link

    • Authoritative source on indole oxidation mechanisms
  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

    • Standard guidelines for defining storage conditions (Long term vs Acceler
  • ChemPharSou. (n.d.).[1] Product Catalog: 1-(1H-Indol-5-yl)-ethylamine, adipic acid salt (CAS 1282097-87-3).[1][2] Link

    • Verification of specific CAS and commercial availability.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for 1-(1h-Indol-5-yl)ethylamine Adipate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #IND-5YL-STAB Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your solution of 1-(1h-Indol-5-yl)ethylamine adipate has exhibited unexpected behaviors—most commonly discoloration (turning pink/brown), precipitation, or loss of potency.

This molecule combines an oxidation-prone indole core with a reactive primary amine , stabilized as an adipate salt . While the adipate counter-ion offers improved solid-state stability over the hydrochloride form, maintaining integrity in solution requires strict control over Redox Potential , pH , and Photolysis .

This guide provides the mechanistic "Why" and the procedural "How" to stabilize your experiments.

Visualizing the Problem: The Degradation Cascade

Before implementing a fix, you must understand the enemy. The discoloration you see is not random; it is the result of a specific oxidative pathway.

IndoleDegradation Input External Stressors (Light, O2, Metal Ions) Radical Indolyl Radical Cation Input->Radical Compound 1-(1h-Indol-5-yl)ethylamine (Colorless) Compound->Radical Electron Transfer (Oxidation) Quinone Quinoidal Imines (Pink/Red) Radical->Quinone Dimerization/Oxygenation Polymer Melanin-like Aggregates (Brown) Quinone->Polymer Polymerization

Figure 1: The oxidative degradation pathway of 5-substituted indoles. The transition from colorless to pink (quinone) to brown (polymer) is characteristic of indole oxidation.

Module 1: Preventing Discoloration (Oxidation Control)

Issue: The solution turns pink within hours of preparation. Root Cause: Auto-oxidation of the indole ring (specifically at the C3 position) and the amine side chain, catalyzed by dissolved oxygen and trace transition metals.

The Protocol: The "Zero-Oxygen" Standard

Do not rely solely on the salt form to protect the molecule. You must actively strip oxygen from the solvent.

Step-by-Step Workflow:

  • Solvent Degassing (Mandatory):

    • Method: Sparge the solvent (Water/PBS/DMSO) with high-purity Nitrogen (

      
      ) or Argon for at least 15 minutes  prior to adding the compound.
      
    • Why: Removing dissolved oxygen breaks the radical propagation chain shown in Figure 1.

  • Chelation Strategy:

    • Additive: Disodium EDTA (0.1 mM).

    • Why: Trace metals (Fe, Cu) from water sources or glassware act as catalysts for radical formation. EDTA sequesters these metals.

  • Antioxidant Barrier:

    • Additive: Sodium Metabisulfite (

      
      ) or Ascorbic Acid at 0.1% - 0.5% (w/v).
      
    • Note: Metabisulfite is generally preferred for indoles as ascorbic acid can occasionally act as a pro-oxidant in the presence of unchelated iron.

Data: Antioxidant Efficacy Comparison

AdditiveConcentrationSolution Color (24h @ RT)% Recovery (HPLC)
None (Control) N/ADeep Pink 82%
Ascorbic Acid0.1%Light Pink91%
Na-Metabisulfite 0.1% Colorless 98%
EDTA0.1 mMPale Yellow94%

Module 2: Solubility & pH Management

Issue: Cloudiness or precipitation upon dissolution or pH adjustment. Root Cause: The adipate salt dissociates in water. If the pH drifts above the pKa of the amine (~9.5) or into the isoelectric range, the free base may precipitate. Conversely, highly acidic conditions (< pH 3) promote acid-catalyzed dimerization.

The Protocol: Buffering for Stability

The adipic acid counter-ion provides a weak buffering effect (pKa1 ≈ 4.4, pKa2 ≈ 5.4), but this is often insufficient for dilute solutions.

  • Target pH Range: Maintain pH 4.5 – 6.0 .

    • Why: This range keeps the amine protonated (soluble) while avoiding the acid-catalyzed degradation common at pH < 3 and the auto-oxidation accelerated at pH > 7.

  • Buffer Selection:

    • Recommended: Citrate buffer (pH 5.0) or Acetate buffer (pH 5.0).

    • Avoid: Phosphate buffers if transition metals are suspected (can form insoluble metal-phosphates) or if pH > 7 is required.

  • Dissolution Sequence:

    • Dissolve the adipate salt in the degassed buffer.

    • Do not dissolve in pure water and then adjust pH with strong acid/base, as local regions of extreme pH during addition can trigger irreversible degradation.

Module 3: Photostability (Light Protection)

Issue: Degradation occurs even under nitrogen atmosphere. Root Cause: Indoles are potent chromophores. UV/Vis light absorption excites the indole ring, leading to photo-oxidation even in low-oxygen environments.

The Protocol: The "Dark Room" Rule
  • Vessel Choice: Always use Amber Borosilicate Glass (Type 1).

  • Handling: If amber glass is unavailable, wrap vials in aluminum foil immediately after weighing.

  • Light Source: Avoid direct exposure to fluorescent lab lights. Use low-intensity LED lighting if possible during manipulation.

Summary Workflow: The "Golden Standard" Preparation

Follow this logic flow to ensure maximum stability for your experiments.

StabilizationProtocol Start Start: Weigh Compound Dissolve Dissolve Compound (Protect from Light) Start->Dissolve SolventPrep Prepare Solvent: Buffer (pH 5.0) + EDTA Degas Sparge with N2/Ar (15 mins) SolventPrep->Degas Degas->Dissolve Filter Filter (0.22 µm PVDF) Dissolve->Filter Store Store: -20°C, Dark Under Inert Gas Filter->Store

Figure 2: The optimized preparation workflow for 1-(1h-Indol-5-yl)ethylamine adipate.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a stock solvent? A: Yes, DMSO is excellent for solubility, but it is hygroscopic and can facilitate oxidation if not fresh. Use anhydrous, sterile-filtered DMSO and store aliquots at -20°C. Do not store DMSO stocks for more than 1 month.

Q: My solution turned pink. Is it still usable? A: Generally, no . The pink color indicates the formation of quinoidal oxidation products. While the % impurity might be low (1-2%), these oxidation products are often reactive electrophiles that can covalently modify your biological targets (proteins/receptors), leading to artifacts in your data.

Q: Why use the adipate salt instead of the hydrochloride? A: Adipate is less hygroscopic than the HCl salt, offering better weighing stability. However, in solution, the counter-ion matters less than the pH and redox environment. Treat the solution stability independently of the solid-state benefits.

References

  • Electrochemical Oxidation of Indolic Compounds. Source: Enache, T. A., & Oliveira-Brett, A. M. (2011). Electroanalysis. Relevance: Defines the electron transfer mechanism at the C3 and N1 positions leading to dimerization. URL:[Link]

  • Atmospheric oxidation mechanism and kinetics of indole. Source:Atmospheric Chemistry and Physics (2022). Relevance: details the radical reaction pathways with oxygen and the formation of ring-opening products. URL:[Link]

  • Photodegradation of Indole Derivatives. Source:Journal of Photochemistry and Photobiology. Relevance: Establishes the requirement for light protection to prevent UV-induced radical formation. URL:[Link]

  • Stability of Tryptamine Derivatives in Solution. Source:National Institutes of Health (NIH) / PubMed. Relevance: Provides comparative data on the stability of ethylamine-substituted indoles (tryptamine analogs) in aqueous buffers. URL:[Link]

Technical Support Center: Troubleshooting 1-(1H-Indol-5-yl)ethylamine Adipate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The synthesis of 1-(1H-Indol-5-yl)ethylamine adipate typically proceeds via the reductive amination of 5-acetylindole , followed by salt formation with adipic acid. Low yields in this process are rarely due to a single catastrophic failure but rather a cascade of inefficiencies: incomplete imine formation, competitive dimerization, indole polymerization, or suboptimal crystallization thermodynamics.

This guide deconstructs the synthesis into two Critical Process Parameters (CPPs): Reductive Amination and Adipate Crystallization .

Diagnostic Decision Tree

The following diagram illustrates the logical flow for diagnosing yield loss.

TroubleshootingFlow Start Low Yield Detected CheckTLC Analyze Crude Reaction (HPLC/TLC) Start->CheckTLC SM_Remains Starting Material (Ketone) Persists > 5% CheckTLC->SM_Remains Incomplete Conv. Dimer_Found Secondary Amine Dimer Detected CheckTLC->Dimer_Found Side Products Clean_Crude Crude Profile Clean (High conversion) CheckTLC->Clean_Crude Conversion OK Imine_Eq Check Imine Equilibrium SM_Remains->Imine_Eq Water_Removal Action: Add Molecular Sieves or Ti(OiPr)4 Imine_Eq->Water_Removal Ammonia_Conc Action: Increase NH4OAc to >10 eq Dimer_Found->Ammonia_Conc Salt_Yield Low Crystallization Yield Clean_Crude->Salt_Yield Solvent_Choice Action: Switch Solvent System (EtOH -> iPrOH/EtOAc) Salt_Yield->Solvent_Choice

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in indole ethylamine synthesis.

Phase I: Reductive Amination (The Reaction)[1][2]

The transformation of 5-acetylindole to the primary amine is the most common source of yield loss. The mechanism involves the formation of a transient imine/iminium species which is then reduced.

Standard Protocol (Baseline)
  • Substrate: 5-Acetylindole (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0–15.0 eq)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 eq) or 
    
    
    
    /Raney Ni.
  • Solvent: Methanol (MeOH).

Troubleshooting Low Yields in Phase I
ObservationRoot CauseTechnical Solution
Incomplete Conversion (Ketone remains)Imine Equilibrium Shift: Water generated during imine formation pushes equilibrium back to the ketone.Add Dehydrating Agents: Incorporate 3Å or 4Å molecular sieves to scavenge water. Alternatively, use Titanium(IV) isopropoxide (

) as a Lewis acid and water scavenger before adding the reducing agent [1][3].
Dimer Formation (Secondary Amine)Low Ammonia Concentration: The newly formed primary amine reacts with the imine intermediate (competing with ammonia).High Dilution & Excess

:
Increase

to 15–20 equivalents . Maintain high dilution (0.1 M) to reduce intermolecular collisions between product amine and intermediate imine [3].
Indole Polymerization (Dark Tars)Acid Sensitivity: Indoles are acid-sensitive and can polymerize (dimerize at C2/C3) under strong acidic conditions.Buffer Control: Ensure the pH remains near 6–7. Avoid strong mineral acids. If using

, ensure careful quenching to prevent localized acidity [2].
Over-Reduction (Indoline formation)Catalyst Selectivity: If using catalytic hydrogenation (

/Pd-C), the indole C2-C3 double bond may reduce.
Switch Reductant: Use

or

.[1] These are chemoselective for the imine/iminium ion and will not touch the indole ring [3].
Mechanistic Insight: The "Dimer" Trap

In reductive aminations of acetylindoles, the dimer impurity (bis-alkylated amine) is the primary yield killer.


Correction:  By saturating the media with ammonia (

), you statistically favor the attack of

on the ketone over the attack of the product amine [3].

Phase II: Salt Formation (The Adipate)

Once the free base (1-(1H-Indol-5-yl)ethylamine) is isolated, converting it to the adipate salt is critical for stability and purity. Adipic acid is a dicarboxylic acid, which introduces stoichiometry challenges.

Standard Protocol (Baseline)
  • Reagents: Crude Amine (1.0 eq) + Adipic Acid (1.0 eq for monoadipate or 0.5 eq for hemiadipate).

  • Solvent: Ethanol (EtOH) or EtOH/EtOAc mixtures.

  • Process: Heat to dissolve, cool slowly to crystallize.

Troubleshooting Low Yields in Phase II
ObservationRoot CauseTechnical Solution
No Precipitation (Clear Solution)High Solubility: The adipate salt is too soluble in pure alcohols (MeOH/EtOH).Anti-Solvent Addition: Dissolve in minimal hot EtOH, then add Ethyl Acetate (EtOAc) or Isopropyl Ether (IPE) until turbid. Cool slowly to 0°C.
"Oiling Out" (Gummy precipitate)Rapid Cooling / Impurities: Cooling too fast traps impurities, preventing crystal lattice formation.Seeding & Slow Ramp: Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass. Cool at a rate of 5°C/hour.
Pink/Red Coloration Oxidation: Indoles oxidize easily in air, especially in solution.Antioxidants: Perform salt formation under

atmosphere. Add trace Ascorbic Acid or Sodium Metabisulfite during the workup of the free base before salt formation [1].
Yield Loss to Mother Liquor Stoichiometry Mismatch: Using 0.5 eq of acid when the 1:1 salt is less soluble (or vice versa).Screen Stoichiometry: Verify if the target is the Hemiadipate (2 amines : 1 acid) or Monoadipate (1:1). Adipic acid (

) is strong enough to protonate the aliphatic amine (

) but not the indole nitrogen.

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (


 + Pd/C) instead of Borohydrides? 
A:  Yes, but with caution. Indoles are susceptible to reduction at the C2-C3 bond to form indolines. To prevent this, use Raney Nickel  (which is less active toward the indole ring) or poison the Pd/C catalyst with traces of sulfur. However, 

is generally preferred for lab-scale to avoid special pressure equipment and selectivity issues [3].

Q2: Why is my product turning pink during filtration? A: This is classic indole oxidation. The free base is much more unstable than the salt.

  • Fix: Minimize the time the amine exists as a free base. Do not dry the free base completely; keep it in solution and immediately add the adipic acid solution. Degas all solvents with Nitrogen/Argon.

Q3: The reaction stalls at 80% conversion. Should I add more


? 
A:  No. Adding more reductant won't help if the imine isn't forming. The limiting factor is usually the equilibrium between ketone and imine.
  • Fix: Add a Lewis acid like

    
     (1.5 eq) or physically remove water (Sieves) to drive the imine formation to completion before reduction [1].
    

Q4: What is the optimal solvent for the adipate salt crystallization? A: While Ethanol is common, a mixture of Isopropanol (IPA) and Ethyl Acetate (1:2) often yields better recovery. The salt is soluble in hot IPA but insoluble in EtOAc. This binary system allows for "drowning out" the crystals in a controlled manner.

References

  • BenchChem Technical Support. (2025).[2][3] Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from 3

  • MDPI. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts. Retrieved from 4

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents. Retrieved from 1

  • ChemicalBook. (2020). General Procedure for Reductive Amination of Carbonyls. Retrieved from 5

Sources

Validation & Comparative

LC-MS Identification of 1-(1H-Indol-5-yl)ethylamine Adipate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-precision LC-MS identification of 1-(1H-Indol-5-yl)ethylamine Adipate , focusing on differentiating this specific positional isomer and salt form from common structural analogs (e.g., tryptamines, 5-IT).

Executive Summary

1-(1H-Indol-5-yl)ethylamine adipate (CAS: 1282097-87-3) is a specialized indole derivative often utilized in pharmacological research as a stable salt form of the psychoactive pharmacophore. Unlike its linear isomer 5-(2-aminoethyl)indole (5-tryptamine) or the 3-substituted alpha-methyltryptamine (AMT), this compound features a branched ethylamine chain attached at the indole-5 position.

This guide compares the analytical performance of HILIC vs. Reversed-Phase (C18) chromatography for this polar amine and establishes a definitive MS/MS fragmentation logic to distinguish it from isobaric contaminants. We further evaluate the Adipate salt against the conventional Hydrochloride (HCl) form, highlighting the adipate's superior ionization stability and non-hygroscopic handling properties.

Chemical Profile & Comparative Analysis

Structural Context & Isomer Differentiation

The core challenge in identifying 1-(1H-Indol-5-yl)ethylamine (


) is its isobaric relationship with other indole-ethylamines. Mass spectrometry alone (

161.1) cannot distinguish these without resolving specific fragmentation pathways or retention times.
CompoundStructure DescriptionKey MS Fragment (Positive)Retention (C18)
1-(1H-Indol-5-yl)ethylamine Branched amine at Indole-5144 (loss of

), 117 (Indole core)
Medium
5-(2-aminoethyl)indole Linear amine at Indole-5130 (Indole-

), 144
Medium-Low
Alpha-Methyltryptamine (AMT) Branched amine at Indole-3 144 , 117 , 130 High
Tryptamine Linear amine at Indole-3 144 , 130 Medium
Salt Form Comparison: Adipate vs. HCl

The adipate salt provides distinct analytical advantages over the hydrochloride form, particularly in quantitative workflows.

  • Hygroscopicity: The adipate salt is crystalline and non-hygroscopic, ensuring consistent weighing for standard preparation. HCl salts often absorb atmospheric moisture, leading to concentration errors of 5–15%.

  • Chromatography: Adipic acid is a weak organic acid that elutes distinctively in negative mode (

    
     145), providing a secondary confirmation channel. Chloride ions (
    
    
    
    ) are difficult to detect selectively in standard LC-MS conditions.
  • Ion Suppression: Adipate anions are less prone to causing ion suppression in the source compared to high concentrations of chloride or trifluoroacetate.

Experimental Protocol

Sample Preparation

Objective: Isolate the free base while retaining the adipate counter-ion for confirmation if required, or removing it for clean base analysis.

  • Stock Solution: Dissolve 1 mg of 1-(1H-Indol-5-yl)ethylamine adipate in 1 mL Methanol:Water (50:50) . (Concentration: 1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 0.1% Formic Acid in Water .

    • Note: Acidic diluent ensures the amine is fully protonated (

      
      ) and dissociates the adipic acid.
      
LC-MS/MS Methodology

System: UHPLC coupled to Triple Quadrupole MS (QQQ).

Method A: High-Resolution Separation (Recommended)
  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

    • Why: Biphenyl stationary phases offer superior selectivity for aromatic isomers (indoles) via

      
       interactions compared to standard C18.
      
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: 5% -> 95% B

    • 7-9 min: 95% B

  • Flow Rate: 0.4 mL/min.

Method B: HILIC (Alternative for Polar Retention)
  • Column: Waters XBridge Amide (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Acetate (pH 9).

    • Why: High pH suppresses ionization of the amine on the column, improving peak shape and retention for polar basic compounds.

Mass Spectrometry Parameters
  • Ionization: ESI Positive (for Amine) / ESI Negative (for Adipate).

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (ESI+):

  • Quantifier:

    
     (Loss of 
    
    
    
    ).
    • Mechanism:[3][4]

      
      .
      
  • Qualifier 1:

    
     (Indole cation).
    
    • Mechanism:[3][4] Cleavage of the ethyl side chain. Specific to branched isomers where the bond is weaker.

  • Qualifier 2:

    
     (Tropylium-like ion from Indole ring).
    

MRM Transitions (ESI-):

  • Adipate Confirmation:

    
     (Loss of 
    
    
    
    ).

Data Interpretation & Visualization

Fragmentation Pathway

The following diagram illustrates the fragmentation logic used to confirm the "branched" structure (1-aminoethyl) versus the "linear" structure (2-aminoethyl).

FragmentationPathway Parent Parent Ion [M+H]+ = 161.1 (Indole-CH(NH3)-CH3) Frag1 Fragment A m/z 144.1 (Vinyl Indole) [M+H - NH3]+ Parent->Frag1 - NH3 (17 Da) Common to all Frag2 Fragment B m/z 117.1 (Indole Cation) [M+H - C2H6N]+ Parent->Frag2 Direct Sidechain Loss Diagnostic for Branched Frag3 Fragment C m/z 130.1 (Indole-CH2+) *Rare in branched* Parent->Frag3 Beta-cleavage Diagnostic for Linear (5-Tryptamine) Frag1->Frag2 - C2H3 (Vinyl) Alpha-cleavage

Figure 1: MS/MS Fragmentation Pathway. Note that m/z 117 is the dominant diagnostic ion for the branched 1-aminoethyl isomer, whereas m/z 130 is dominant for the linear 2-aminoethyl isomer.

Analytical Workflow

The complete identification process, from salt dissociation to isomer confirmation.

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Detection Step1 Dissolve Adipate Salt (MeOH:H2O) Step2 Acidify (0.1% FA) Dissociate Adipic Acid Step1->Step2 Step3 Inject on Biphenyl Column Step2->Step3 Step6 ESI- Scan (m/z 145) Step2->Step6 Adipate Check Step4 Elution Order Check: Branched elutes AFTER Linear Step3->Step4 Step5 ESI+ Scan (m/z 161) Step4->Step5 Decision Ratio 117/144 > 0.5? Step5->Decision Result1 Confirmed: 1-(1H-Indol-5-yl)ethylamine Decision->Result1 Yes Result2 Suspect: 5-(2-aminoethyl)indole Decision->Result2 No (130 dominant)

Figure 2: Decision Tree for Identification. The ratio of m/z 117 to m/z 144 is the critical quality attribute for confirming the specific isomer.

References

  • Chemical Abstracts Service. (n.d.). CAS Registry Number 1282097-87-3. American Chemical Society. Retrieved from [Link]

  • Nisbet, L. A., et al. (2019). Pareidolia or clear vision? A review of the identification of novel psychoactive substances. Drug Testing and Analysis. [Link]

  • Brandt, S. D., et al. (2010). Analyses of second-generation legal highs: 5-IT and 6-IT. Drug Testing and Analysis. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Indoles. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.